molecular formula C10H12N2O B020559 5-propyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-04-8

5-propyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B020559
CAS RN: 103151-04-8
M. Wt: 176.21 g/mol
InChI Key: PEDQIQNVMCZEIU-UHFFFAOYSA-N
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Description

5-propyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to possess various biological activities.

Scientific Research Applications

5-propyl-1H-benzo[d]imidazol-2(3H)-one has been found to possess various biological activities, making it a promising compound for scientific research. It has been shown to exhibit antitumor, antioxidant, antifungal, and antibacterial activities. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 5-propyl-1H-benzo[d]imidazol-2(3H)-one is still not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and proteins in the body. For example, it has been found to inhibit the activity of certain enzymes involved in tumor growth and proliferation, leading to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-propyl-1H-benzo[d]imidazol-2(3H)-one are diverse and depend on the specific biological activity being studied. For example, its antitumor activity is due to its ability to inhibit the activity of specific enzymes involved in tumor growth and proliferation. Its antioxidant activity is due to its ability to scavenge free radicals and protect cells from oxidative damage. Its antifungal and antibacterial activities are due to its ability to disrupt the cell membrane of these microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-propyl-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its diverse biological activities. This makes it a promising compound for studying various biological processes and diseases. However, one limitation is that its exact mechanism of action is still not fully understood, making it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 5-propyl-1H-benzo[d]imidazol-2(3H)-one. One area of focus could be on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of focus could be on its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to elucidate its exact mechanism of action and to design experiments that target specific pathways.

Synthesis Methods

The synthesis of 5-propyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzoic acid with propylamine in the presence of a suitable catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.

properties

CAS RN

103151-04-8

Product Name

5-propyl-1H-benzo[d]imidazol-2(3H)-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-propyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H12N2O/c1-2-3-7-4-5-8-9(6-7)12-10(13)11-8/h4-6H,2-3H2,1H3,(H2,11,12,13)

InChI Key

PEDQIQNVMCZEIU-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)NC(=O)N2

Canonical SMILES

CCCC1=CC2=C(C=C1)NC(=O)N2

synonyms

2-Benzimidazolinone,5-propyl-(6CI)

Origin of Product

United States

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